molecular formula C8H11NO4 B1296664 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid CAS No. 31601-68-0

4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid

Cat. No.: B1296664
CAS No.: 31601-68-0
M. Wt: 185.18 g/mol
InChI Key: SIILHQSLHMQZQO-UHFFFAOYSA-N
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Description

Structural Context of the Succinimide (B58015) Motif in Molecular Design

The succinimide motif, a five-membered heterocyclic ring known as pyrrolidine-2,5-dione, is a crucial component in the design of many biologically active molecules and pharmaceutical ingredients. wikipedia.orgrsc.org This structural unit is found in a variety of compounds that exhibit a broad range of therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities. rsc.orgnih.gov Notable examples of drugs containing the succinimide core include the anticonvulsants ethosuximide, phensuximide, and methsuximide. wikipedia.orgrsc.org

The chemical reactivity of the succinimide ring makes it particularly useful in bioconjugation techniques. wikipedia.org Specifically, N-hydroxysuccinimide (NHS) esters are widely employed to form stable amide bonds with primary amino groups on proteins and other biomolecules. This reactivity is fundamental to its role in creating covalent linkages in various assay and drug delivery systems. wikipedia.org The stability and defined geometry of the succinimide ring provide a reliable scaffold for constructing more complex molecular architectures. ontosight.ai In the context of 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid, the succinimide moiety provides a reactive handle for conjugation, often after activation of the butanoic acid's carboxyl group to an NHS ester.

Overview of the Butanoic Acid Moiety's Contribution to Molecular Architecture

Butanoic acid, a short-chain fatty acid, and its derivatives are important building blocks in organic synthesis and medicinal chemistry. biointerfaceresearch.com The carboxylic acid functional group is a key feature in a vast number of therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. nih.gov This moiety can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are critical for molecular recognition at biological targets. nih.gov

Fundamental Research Trajectories and Academic Significance of this compound

The primary academic and research significance of this compound lies in its application as a chemical linker, particularly in the construction of antibody-drug conjugates (ADCs). creative-biolabs.comcreative-biolabs.com In this context, it serves as a non-cleavable linker, forming a stable covalent bond between a monoclonal antibody and a cytotoxic drug. creative-biolabs.comcreative-biolabs.com The linker's role is to securely attach the drug to the antibody as it circulates in the bloodstream and targets specific cells, such as cancer cells.

Research has demonstrated the utility of similar succinimide-containing linkers in various bioconjugation applications. For instance, derivatives of this compound are used to connect fluorescent dyes, peptides, or other reporter molecules to proteins for use in diagnostic assays and cellular imaging. The butanoic acid chain provides a necessary spacer to minimize steric hindrance between the conjugated partners, thereby preserving their individual functions.

Recent studies have also explored the broader applications of succinimide derivatives in drug discovery. A 2021 study highlighted the discovery of a compound containing a succinimide moiety, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126), which was found to enhance monoclonal antibody production in cell cultures. plos.org This indicates a growing interest in the diverse biological activities of molecules containing the succinimide scaffold, extending beyond their traditional use as linkers. The continued investigation into compounds like this compound is crucial for advancing the fields of targeted therapy, diagnostics, and biomaterials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
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InChI

InChI=1S/C8H11NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SIILHQSLHMQZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90307550
Record name 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
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Molecular Weight

185.18 g/mol
Source PubChem
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CAS No.

31601-68-0
Record name 2,5-Dioxo-1-pyrrolidinebutanoic acid
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Record name 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
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Record name 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
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Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid

The synthesis of this compound can be approached through several routes, ranging from conventional methods to more modern, optimized procedures.

Conventional and Optimized Synthetic Routes

Conventional synthetic strategies for preparing this compound, while not extensively detailed in readily available literature for this specific molecule, can be inferred from established organic chemistry principles for forming N-substituted succinimides and carboxylic acids. A plausible conventional route would involve the reaction of succinimide (B58015) with a derivative of butanoic acid, such as γ-bromobutanoic acid or a related electrophile, under basic conditions. The nucleophilic nitrogen of the succinimide would displace the leaving group on the butanoic acid chain.

Another potential, though less direct, pathway could involve the ring-opening of γ-butyrolactone by a nucleophile derived from succinimide. For instance, the reaction of potassium succinimide with γ-butyrolactone, followed by acidic workup, could theoretically yield the desired product. The ring opening of γ-butyrolactone with potassium phthalimide (B116566) to produce 4-aminobutyric acid is a known transformation, suggesting a similar reaction with succinimide might be feasible researchgate.net.

Optimized routes would focus on improving yield, purity, and reaction times, possibly through the use of phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases or by employing milder reaction conditions to prevent side reactions.

Application of Microwave Irradiation in Derivative Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. While specific examples for the synthesis of this compound derivatives using microwave irradiation are not abundant, the general applicability of this technology to related structures is well-documented.

For instance, microwave-assisted aldol-condensation reactions have been successfully used to synthesize 4-oxo-2-butenoic acids rsc.org. Similarly, the N-alkylation of pyrrolidine-fused chlorins has been achieved under microwave heating, demonstrating the feasibility of forming N-C bonds in related heterocyclic systems efficiently nih.gov. These examples strongly suggest that the synthesis of derivatives of this compound, such as amides or esters from the carboxylic acid group, could be significantly enhanced by the application of microwave energy nih.govplos.org. The benefits would include reduced reaction times and potentially improved yields compared to conventional heating methods.

Functionalization of the Butanoic Acid Moiety

The carboxylic acid group of this compound is a key site for functionalization, allowing for its conjugation to a wide variety of molecules.

Formation of Activated Esters, including N-Hydroxysuccinimide (NHS) Esters

The conversion of the carboxylic acid to an activated ester is a common strategy to facilitate its reaction with nucleophiles, such as primary amines, to form stable amide bonds. Among the most widely used activated esters are N-Hydroxysuccinimide (NHS) esters. These esters are relatively stable and can be isolated, yet they are highly reactive towards primary amino groups researchgate.netnih.gov.

The formation of an NHS ester from this compound involves the reaction of the carboxylic acid with N-Hydroxysuccinimide in the presence of a coupling agent researchgate.net. This creates a molecule with two succinimide moieties, one N-substituted and one as an O-acyl active ester. A general method for synthesizing NHS esters involves mixing the carboxylic acid with NHS and a coupling reagent in an anhydrous solvent researchgate.net. An alternative, carbodiimide-free method for the synthesis of NHS esters utilizes a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (B128534) (Et₃N) researchgate.net.

Exploration of Coupling Reagents in Esterification (e.g., EDC, HATU, DCC)

The efficiency of ester and amide bond formation is highly dependent on the choice of coupling reagent. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack.

Dicyclohexylcarbodiimide (DCC) is a classic and widely used coupling reagent for the formation of amides, esters, and anhydrides wikipedia.org. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, a major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove from the reaction mixture due to its low solubility in many organic solvents wikipedia.org.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that offers a significant advantage over DCC. The urea (B33335) byproduct formed from EDC is also water-soluble, allowing for its easy removal through aqueous workup wikipedia.orgnih.gov. This makes EDC a preferred coupling agent in many applications, especially in bioconjugation reactions performed in aqueous buffers nih.govnih.gov.

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a uronium-based coupling reagent that is known for its high efficiency and low rates of racemization, particularly in peptide synthesis wikipedia.orgorgsyn.org. It reacts with the carboxylic acid to form an activated O-acylisourea ester, which then readily reacts with nucleophiles. HATU is often used for coupling challenging substrates, such as sterically hindered amino acids or electron-deficient amines wikipedia.orgorgsyn.org.

Coupling ReagentAbbreviationKey FeaturesByproduct Solubility
DicyclohexylcarbodiimideDCCEffective for amide, ester, and anhydride (B1165640) formation.Insoluble in most organic solvents.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble, allowing for easy removal of byproducts.Water-soluble.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHigh efficiency, low racemization, suitable for challenging couplings.Soluble in common organic solvents.

Derivatization Pathways and Structural Modifications of the Succinimide Ring

The succinimide ring in this compound is not merely a passive linker component; it can undergo specific chemical transformations. The stability of the succinimide ring is a critical factor, particularly in applications such as antibody-drug conjugates (ADCs), where the linker's integrity is paramount.

The succinimide ring is susceptible to hydrolysis, especially under basic pH conditions and at elevated temperatures, leading to ring-opening. This hydrolysis can result in the formation of a mixture of aspartate and isoaspartate residues if the succinimide is part of a peptide or protein backbone researchgate.net. The rate of hydrolysis can be influenced by the local chemical environment, including the presence of nearby functional groups that can catalyze the reaction.

Strategies have been developed to modulate the stability of the succinimide ring. For instance, modifications to the structure of the linker adjacent to the succinimide can influence the rate of hydrolysis. In some cases, the ring-opened form is desired, and conditions can be optimized to promote this transformation.

Beyond hydrolysis, the succinimide group can be utilized as a protecting group for thiols. Palladium(II) complexes have been shown to efficiently cleave the succinimide protecting group on cysteine residues under aqueous conditions, demonstrating a non-hydrolytic pathway for modifying the succinimide linkage. This opens up possibilities for orthogonal deprotection strategies in complex molecule synthesis.

Synthesis of Substituted Pyrrolidinedione Derivatives

The pyrrolidinedione moiety of this compound can be chemically transformed to create a diverse array of derivatives. While direct substitution on the pyrrolidinedione ring of this specific molecule is not extensively documented in readily available literature, general synthetic strategies for substituted pyrrolidinediones can be extrapolated. These methods often involve the reaction of corresponding substituted maleimides with various nucleophiles.

Furthermore, the carboxylic acid group of this compound provides a handle for creating amide derivatives. For instance, the reaction of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid with substituted anilines yields a series of amide compounds. researchgate.net This highlights a potential pathway for derivatization of the butanoic acid chain of the title compound.

A key transformation of the carboxylic acid group is its activation, often to an N-hydroxysuccinimide (NHS) ester, to facilitate amide bond formation with primary amines. This is a fundamental reaction in bioconjugation and the synthesis of more complex molecules.

Incorporation into Hybrid Molecular Architectures

The bifunctional nature of this compound makes it an ideal linker for the construction of hybrid molecular architectures. nih.gov These are molecules that combine two or more distinct chemical entities to achieve enhanced or novel functionalities. The butanoic acid chain provides a spacer of defined length and flexibility, while the terminal functional groups allow for covalent attachment to other molecules.

One of the most common applications is in the field of bioconjugation, where it is used to link peptides, proteins, or other biomolecules to various payloads such as drugs, imaging agents, or solid supports. nih.gov The carboxylic acid can be activated (e.g., as an NHS ester) to react with amine groups on a biomolecule, forming a stable amide bond.

For example, a similar linker, a hexa-arginine peptide, was covalently attached to the antibiotic vancomycin (B549263) through a C-terminal cysteine sidechain linked to the vancomycin secondary amine via a cyclohexane (B81311) and pyrrolidine-2,5-dione linker. nih.gov This illustrates the principle of using a pyrrolidinedione-containing linker to create complex biomolecular conjugates.

The concept of hybrid molecules extends to the development of novel drug delivery systems. For instance, hybrid nanoparticles composed of a poly(lactic-co-glycolic acid) (PLGA) core and a lipid shell are being explored for the delivery of therapeutics. nih.govmdpi.com While not directly mentioning this compound, these systems often rely on linker molecules to conjugate targeting ligands or other functional moieties to the nanoparticle surface. The properties of this compound make it a suitable candidate for such applications.

In a specific example of creating a substituted derivative, esters of 6-(2,5-dioxopyrrolidin-1-yl)-2-(morpholin-4-yl)hexanoic acid were synthesized as potential transdermal penetration enhancers. researchgate.net Although the synthesis started from 6-aminohexanoic acid, it demonstrates the creation of a more complex molecule incorporating the 2,5-dioxopyrrolidin-1-yl moiety.

The following table summarizes the key reactive sites and their application in forming hybrid molecules:

Reactive SiteReacts WithBond FormedApplication in Hybrid Molecules
Carboxylic AcidAmines (after activation)AmideConjugation to peptides, proteins, drugs, and other amine-containing molecules.
Pyrrolidine-2,5-dione (Succinimide) RingCan be a point of attachment in more complex syntheses.C-N BondServes as a stable anchor point within the linker structure.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution Reactions of the Activated Carboxylic Acid

The primary reaction pathway for 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid and its derivatives is nucleophilic acyl substitution. In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the carbonyl double bond reforms with the expulsion of the N-hydroxysuccinimide leaving group. nih.gov This process is highly efficient for forming new covalent bonds.

The mechanism for this reaction involves the reversible formation of a tetrahedral intermediate, followed by a rate-determining breakdown to the final products. mst.edu Studies on similar N-succinimidyl benzoates reacting with various amines have shown Hammett ρ values between 1.1 and 1.2, indicating a significant accumulation of charge density at the acyl carbon in the transition state leading to the tetrahedral intermediate. mst.edu

A paramount application of this compound's reactivity is in bioconjugation, where it is used to link molecules to proteins, peptides, or other biomolecules containing primary amine groups. nih.govresearchgate.net The reaction, often referred to as aminolysis, involves the nucleophilic attack of a primary amine (such as the epsilon-amino group of a lysine (B10760008) residue in a protein) on the activated carbonyl carbon of the NHS ester. researchgate.net This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. nih.gov

This specific type of nucleophilic acyl substitution is highly favored due to the stability of the resulting amide linkage and the good leaving group nature of NHS. mst.edu The reaction is typically carried out in aqueous buffers, often at a slightly alkaline pH of 7 to 9, to ensure that a significant portion of the primary amines on the target biomolecule are deprotonated and thus nucleophilic. nih.govresearchgate.net

Stability and Environmental Influences on Reactivity

The utility of N-hydroxysuccinimide esters like this compound is tempered by their susceptibility to hydrolysis, particularly in the aqueous environments required for bioconjugation. rsc.org Hydrolysis is a competing reaction where a water molecule or a hydroxide (B78521) ion acts as the nucleophile, attacking the activated ester. This leads to the cleavage of the ester bond and the formation of the corresponding butanoic acid derivative and N-hydroxysuccinimide, rendering the compound inactive for conjugation. acs.orgnih.gov

The rate of hydrolysis is significantly influenced by environmental factors, most notably pH. The reaction is accelerated at higher pH values due to the increased concentration of the more potent nucleophile, the hydroxide ion. stackexchange.com This presents a challenge, as the optimal pH for aminolysis (pH 7-9) also promotes hydrolysis. nih.gov Consequently, bioconjugation reactions using NHS esters are a kinetic race between the desired aminolysis and the competing hydrolysis. acs.orgnih.gov Reagents are also sensitive to moisture and should be stored in dry conditions to prevent premature degradation. rsc.org

Kinetic and Thermodynamic Studies of Derivatization Reactions

For instance, the hydrolysis of dithiobis(succinimidyl propionate) (DSP) in a borate (B1201080) buffer at pH 8.50 has been studied, providing rate constants that illustrate the compound's stability in aqueous media. acs.orgnih.gov

Hydrolysis Kinetic Data for DSP at pH 8.50
Reaction ConditionRate Constant TypeValue
DSP-based monolayerPseudo first-order (k'h)4.6 ± 0.3 × 10-3 s-1acs.orgnih.gov
DSP-based monolayerSecond-order (kh)1.5 ± 0.1 × 103 M-1s-1acs.orgnih.gov
DSP in solutionSecond-order (kh,solution)8.6 ± 0.5 × 102 M-1s-1nih.gov

The kinetics of aminolysis have also been investigated. The reaction of a DSP-derived adlayer with ethylamine (B1201723) demonstrated that aminolysis is a quantifiable process, though it is often slower than hydrolysis under certain conditions. nih.gov

Aminolysis Kinetic Data
ReactantsRate Constant TypeValue
DSP-derived adlayer and EthylamineSecond-order (ka)9.4 ± 2.8 × 10-1 M-1s-1nih.gov

Applications in Chemical Biology and Advanced Bioconjugation

Design and Synthesis of Advanced Linker Molecules

The inherent reactivity of the NHS ester group towards primary amines makes 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid a valuable starting point for the synthesis of more complex linker molecules with tailored properties for specific applications in bioconjugation.

Utility as Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are reagents that possess two different reactive groups, enabling the specific and controlled covalent linkage of two different molecules. scbt.com The this compound core is frequently elaborated to create such linkers. For instance, a second, different reactive group can be introduced at the carboxylic acid end of the butanoic acid chain.

A common strategy involves modifying the carboxylic acid to incorporate a maleimide (B117702) group, creating a linker with both an amine-reactive NHS ester and a thiol-reactive maleimide. broadpharm.com This allows for a two-step conjugation process. First, the NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues) on one protein. After purification, the maleimide group can then specifically react with a thiol group (like the side chain of a cysteine residue) on a second protein or molecule. broadpharm.com This controlled, sequential reaction minimizes the formation of undesirable homodimers or polymers. creative-biolabs.comhuji.ac.il

Derivatives based on this principle are widely used. For example, 2,5-Dioxopyrrolidin-1-yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate is an aliphatic linker that features both an NHS ester and a maleimide group, designed for the labeling of reduced cysteines in proteins. broadpharm.com The table below summarizes key features of such heterobifunctional crosslinkers.

Reactive Group 1Target Functionality 1Reactive Group 2Target Functionality 2Advantage
NHS EsterPrimary Amines (e.g., Lysine)MaleimideThiols (e.g., Cysteine)Controlled, sequential conjugation, minimizing homopolymerization. creative-biolabs.comhuji.ac.il
NHS EsterPrimary AminesHydrazideCarbonyls (aldehydes, ketones)Allows for conjugation to glycoproteins after periodate oxidation. creative-biolabs.com
NHS EsterPrimary AminesAryl Azide/DiazirinePhotoreactive crosslinking to any nearby residue upon UV activation. creative-biolabs.comEnables capture of transient or weak interactions.

Development of Charged and Pro-charged Linker Systems for Intracellular Delivery

For applications requiring the delivery of molecules into the cell, the properties of the linker can be critical. Charged linkers are designed to improve the aqueous solubility of the resulting bioconjugate and can influence its pharmacokinetic properties. google.com The this compound framework can be modified to include permanently charged moieties, such as sulfonic acid groups. google.com

"Pro-charged" linkers represent a more advanced concept, where the linker is initially neutral but is designed to become charged after entering the cell. google.com This can be achieved by incorporating functionalities that are metabolized by intracellular enzymes to reveal a charged group. The development of such linkers is a key area of research for improving the efficacy of antibody-drug conjugates (ADCs). google.com For example, a linker can be synthesized to contain a group that is cleaved within the lysosome, unmasking a charged species that can then influence the localization and retention of the payload.

Site-Specific Bioconjugation Methodologies for Macromolecules

Achieving a uniform and precisely defined bioconjugate is often crucial for its function. Site-specific conjugation ensures that the attached molecule does not interfere with the biological activity of the macromolecule. The reactivity of NHS esters derived from this compound can be harnessed for such specific labeling strategies.

Labeling of Proteins and Peptides

While NHS esters typically react with multiple lysine residues on a protein, leading to a heterogeneous mixture of products, methods have been developed to achieve site-specificity. nih.govnih.gov One such strategy involves converting the NHS ester into a chemoselective thioester in the presence of 2-mercaptoethanesulfonic acid sodium salt (MESNA). This thioester can then specifically label a protein at an N-terminal cysteine residue. nih.govnih.gov This approach allows for the controlled, stoichiometric labeling of proteins with a variety of molecules, including fluorophores and affinity tags. nih.govnih.gov This method expands the utility of the vast array of commercially available NHS-ester reagents for site-specific protein modification. nih.govnih.gov

Peptides are often synthesized with specific functional groups, such as a terminal cysteine, to allow for directed conjugation using heterobifunctional crosslinkers derived from the this compound scaffold. huji.ac.il

Functionalization of Antibodies

The functionalization of antibodies is a cornerstone of modern therapeutics, particularly in the field of antibody-drug conjugates (ADCs). nih.gov In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a critical role in the stability and efficacy of the ADC. nih.govcreative-biolabs.com

Non-cleavable linkers, such as those based on a stable thioether bond formed from a maleimide group, are designed to release the drug only after the complete lysosomal degradation of the antibody. nih.gov Heterobifunctional linkers derived from the this compound structure, such as N-succinimidyl-4-(maleimidomethyl) cyclohexane-1-carboxylate (SMCC), are used for this purpose. nih.gov The NHS ester end of SMCC reacts with lysine residues on the antibody, and the maleimide end conjugates to a thiol-containing drug.

Development of Targeted Molecular Probes

The this compound moiety is also a key component in the synthesis of targeted molecular probes for research and diagnostic applications. These probes are designed to specifically interact with a biological target and report on its presence or activity, often through a fluorescent or affinity tag.

The synthesis of photoaffinity probes, for example, can utilize this chemical structure. A trifunctional probe has been developed containing an NHS ester for coupling to a ligand, a diazirine moiety for photo-activated crosslinking to a receptor, and a biotin group for affinity purification. nih.govresearchgate.net The synthesis of such a probe involves a multi-step process where a core structure is functionalized with these different reactive groups. The initial coupling of a linker, such as succinic anhydride (B1165640) (which can be activated to an NHS ester), to a core molecule is a common step in building these complex probes. nih.gov

Furthermore, fluorescent probes for labeling biomolecules can be synthesized by reacting a fluorophore that has a carboxylic acid group with N-hydroxysuccinimide to create a reactive NHS ester. This allows the fluorescent dye to be easily conjugated to primary amines on proteins or other molecules. For instance, a synthetic analog of the green fluorescent protein (GFP) chromophore has been activated as an NHS ester for the labeling of snake toxins, creating new probes for studying nicotinic acetylcholine receptors. researchgate.net

Interdisciplinary Research in Materials Science and Nanotechnology

Surface Modification and Functionalization of Nanomaterials

The strategic modification of nanomaterial surfaces is a cornerstone of advanced materials science, enabling the precise tuning of their physicochemical properties for specific applications. Among the various nanomaterials, carbon nanotubes (CNTs) have garnered significant attention due to their exceptional mechanical strength, high electrical conductivity, and large surface-area-to-volume ratio. However, pristine CNTs often exhibit poor dispersibility in solvents and limited biocompatibility, which can hinder their use in biological systems. researchgate.net To overcome these limitations, surface functionalization is employed to introduce specific chemical groups onto the CNT surface, thereby enhancing their utility in fields such as biosensing. nih.gov

Covalent functionalization is a robust method for permanently altering the surface chemistry of CNTs. researchgate.net A common approach involves the oxidation of CNTs to introduce carboxylic acid (-COOH) groups on their surface. instras.com These carboxylic acid groups can then serve as anchor points for the attachment of other molecules through standard coupling chemistries. One such strategy is the use of bifunctional linker molecules, such as 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid.

This compound features a carboxylic acid at one end and a N-hydroxysuccinimide (NHS) ester at the other. The carboxylic acid end can react with a surface that has been modified to have amine groups, while the NHS ester is highly reactive towards primary amines on biomolecules, forming stable amide bonds. researchgate.netnih.gov This allows this compound to act as a molecular bridge, covalently linking biomolecules to the surface of nanomaterials. This method of surface modification is crucial for the development of advanced materials for a variety of applications, including the creation of highly specific and sensitive biosensors.

The unique electronic properties of carbon nanotubes make them excellent candidates for use as signal transducers in electrochemical biosensors. mdpi.com The functionalization of CNTs with biorecognition elements, such as enzymes or antibodies, is a critical step in the fabrication of these biosensors. nih.gov The covalent attachment of these biomolecules to the CNT surface can enhance the stability and performance of the resulting biosensor. nih.gov

The use of this compound provides a method for the covalent immobilization of biomolecules onto CNTs. The process typically begins with the oxidation of the CNTs to create carboxylic acid groups on their surface. These carboxylated CNTs are then activated, often using a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or a bifunctional linker like this compound itself. This reaction forms a highly reactive NHS ester on the CNT surface. researchgate.net

This activated CNT can then be reacted with a biomolecule containing primary amine groups (e.g., lysine (B10760008) residues in a protein). The amine group acts as a nucleophile, attacking the NHS ester and forming a stable amide bond, thus covalently attaching the biomolecule to the CNT. nih.gov This functionalization strategy not only allows for the stable immobilization of the biorecognition element but also preserves the electronic properties of the CNTs, which is essential for their function as a transducer in a biosensor. The butanoic acid chain of the linker provides a spacer arm, which can improve the accessibility of the immobilized biomolecule to its target analyte by reducing steric hindrance from the CNT surface.

Detailed Research Findings

While specific studies detailing the use of this compound for the functionalization of carbon nanotube-based biosensors are not extensively reported in the literature, the chemical principles are well-established through the use of analogous linker molecules. Research on similar bifunctional linkers, such as 1-pyrenebutanoic acid succinimidyl ester, demonstrates the effectiveness of this approach. nih.govnih.gov In these studies, the succinimidyl ester group is used to covalently attach enzymes, such as glucose oxidase or laccase, to the surface of CNTs. nih.gov

The resulting enzyme-functionalized CNTs exhibit enhanced bioelectrocatalysis, indicating that the immobilized enzymes retain their catalytic activity and are in effective electrical communication with the CNT electrode. nih.gov This is a critical factor for the sensitivity of an amperometric biosensor, which relies on the efficient transfer of electrons generated during the enzymatic reaction to the electrode. The covalent linkage ensures the stability of the enzyme on the electrode surface, leading to a reusable and robust biosensor.

The table below summarizes the typical components and expected outcomes of using a succinimidyl butanoate linker for the development of a CNT-based biosensor, based on established chemical functionalization methods.

Carbon Nanotube TypeFunctionalization StepsImmobilized BiomoleculeTarget AnalyteSensing Principle
Multi-walled CNTs1. Oxidation (acid treatment) to create -COOH groups. 2. Activation with EDC/NHS chemistry. 3. Reaction with amine groups on the biomolecule.Glucose OxidaseGlucoseAmperometric
Single-walled CNTs1. Oxidation to introduce -COOH groups. 2. Covalent coupling using a succinimidyl butanoate linker. 3. Attachment of specific antibodies.AntibodiesSpecific antigen (e.g., cancer biomarker)Electrochemical Impedance Spectroscopy
Carbon Nanotube Forest1. Carboxylation of CNT tips. 2. Activation with a succinimidyl ester-containing linker. 3. Immobilization of DNA probes.Single-stranded DNAComplementary DNA sequenceVoltammetry

Mechanistic Investigations and Biological Modulations by Derivatives

Structure-Activity Relationship (SAR) Studies of Pyrrolidinedione-Containing Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogues containing the pyrrolidinedione core, research has identified key structural features that influence their therapeutic potential.

Investigations into a library of 2,3-pyrrolidinedione analogues revealed that substitutions at various positions on the heterocyclic ring significantly impact their biological effects. For instance, the nature of the substituent at the 4-position of the 2,3-pyrrolidinedione core is a critical determinant of antimicrobial activity, with electron-deficient aryl groups like p-trifluoromethyl phenyl providing optimal potency in some series. nih.gov Modifications at the 5-position showed limited tolerance, with a 5-ethyl analogue demonstrating the most potent activity, while unsubstituted or larger isopropyl-substituted analogues resulted in a near-complete loss of activity. nih.gov

Furthermore, the substituent on the nitrogen atom of the pyrrolidinedione ring plays a role in modulating bioactivity. Introduction of alkyl chains of 5 or 6 carbons to the nitrogen atom of 2,3-pyrrolidinediones retained antimicrobial activity comparable to lead compounds. nih.gov N-aryl, N-p-fluoro-aryl, and N-pentyl analogues have been identified as promising due to their combined antimicrobial and antibiofilm properties. nih.gov

In a different context, a study on a derivative named 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) (MPPB), which enhances monoclonal antibody (mAb) production, dissected the molecule to identify the most active structural component. The SAR study revealed that the 2,5-dimethylpyrrole moiety was the most effective part of the molecule for enhancing mAb production. nih.govnih.gov This suggests that for this particular biological effect, the pyrrolidinedione part may act as a carrier or scaffold for the active pharmacophore.

These studies highlight that the biological activity of pyrrolidinedione-containing compounds can be finely tuned by strategic modifications at multiple positions of the heterocyclic core and its substituents.

Modulation of Cellular Processes by Derived Compounds

Derivatives incorporating the pyrrolidinedione scaffold have been shown to influence key cellular processes in mammalian cell cultures, particularly those relevant to biopharmaceutical production.

Compound/FragmentEffect on Cell-Specific mAb Productivity
MPPB Increased
4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzamide Increased
2,5-Dimethylpyrrole 2.2-fold increase compared to control

This table summarizes the findings from a structure-activity relationship study on MPPB, highlighting the key structural component responsible for enhancing monoclonal antibody production. nih.gov

The addition of MPPB to CHO cell cultures also induced notable changes in cellular metabolism. plos.org Treated cells exhibited an increased cell-specific glucose uptake rate. nih.govplos.org Concurrently, the amount of intracellular adenosine (B11128) triphosphate (ATP) was also elevated during the mAb production phase. nih.govplos.org This suggests that the compound may shift the cellular metabolic state towards higher energy production, which could, in turn, support the increased energy demands of enhanced protein synthesis and secretion required for higher mAb output.

Metabolic ParameterEffect of MPPB Treatment
Cell-Specific Glucose Uptake RateIncreased
Intracellular Adenosine Triphosphate (ATP)Increased

This table shows the observed effects of MPPB on key metabolic indicators in CHO cell cultures during monoclonal antibody production. nih.gov

Glycosylation is a critical quality attribute of therapeutic monoclonal antibodies, affecting their efficacy, stability, and immunogenicity. nih.gov Chemical additives to cell culture media can be used to modulate the glycan profiles of recombinant proteins. The compound MPPB was found to suppress the galactosylation of the N-linked glycans on a monoclonal antibody. nih.govplos.org This finding indicates that derivatives of 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid could potentially be utilized not only to boost protein production but also to control and manipulate the glycosylation patterns of therapeutic proteins to meet specific quality targets. nih.gov

Mechanistic Elucidation of Biological Actions of Hybrid Agents

Hybrid molecules that combine the pyrrolidinedione scaffold with other pharmacologically active moieties have been synthesized to explore novel therapeutic applications, including in neuropharmacology and oncology.

The pyrrolidine (B122466) ring is a common feature in many compounds active in the central nervous system (CNS). nih.gov Novel pyrrolidine-based T-type calcium channel inhibitors have been developed and evaluated for the treatment of neuropathic pain. nih.gov In preclinical animal models of neuropathic pain, such as the spinal nerve ligation (SNL) and streptozotocin (B1681764) (STZ)-induced diabetic neuropathy models, a promising pyrrolidine-based inhibitor, compound 20n, effectively improved pain symptoms. nih.gov This suggests that modulating T-type calcium channels with pyrrolidine-containing compounds is a viable therapeutic strategy for neuropathic pain. nih.gov While not directly derived from this compound, these studies provide a mechanistic basis for the potential neuropharmacological activity of appropriately functionalized pyrrolidinedione derivatives. Other research has pointed to novel pyrrolidinyl derivatives as modulators of HCN2 channels for potential application in treating CNS and psychiatric disorders. nih.gov

Interactions with Biomolecular Targets (e.g., Myosin Light Chains)

The application of succinimide (B58015) ester chemistry extends to the investigation of protein-protein interactions, including those involving motor proteins like myosin. While direct studies detailing the interaction of a specific derivative of this compound with myosin light chains are not extensively documented in publicly available literature, the principles of cross-linking and affinity labeling using such compounds provide a framework for how such investigations could be conducted.

Disuccinimidyl esters, which are bifunctional cross-linking reagents, have been utilized in assays with myosin to study its structure and subunit interactions. nih.gov These reagents can covalently link adjacent amino acid residues, providing spatial information about the protein complex. For instance, a study on scallop myosin used a photo-reactive cross-linking reagent to demonstrate the proximity of the regulatory light chain (R-LC) and the essential light chain (SH-LC). publicationslist.org Although a different cross-linker was used, the underlying principle of covalently linking interacting protein components is applicable to derivatives of this compound.

Furthermore, photoaffinity labeling, a technique where a photoreactive group is attached to a ligand to covalently label its binding site upon UV irradiation, has been employed to identify active site peptides of skeletal myosin. nih.govnih.gov A derivative of this compound could be synthesized to incorporate a photoreactive moiety, enabling it to be used as a probe to map the binding interface on myosin light chains.

The following table summarizes the types of interactions that can be investigated using derivatives of this compound:

Derivative TypeBiomolecular Target InteractionResearch Findings
Bifunctional Cross-linkerProximity of subunits in a protein complexCan determine spatial arrangement of myosin heavy and light chains.
Photoaffinity LabelIdentification of binding sitesCan pinpoint specific amino acid residues on myosin light chains involved in binding.
Amine-reactive ProbeCovalent modification of surface lysinesCan be used to introduce reporter groups (e.g., fluorophores) to study conformational changes in myosin light chains.

Advanced Analytical Chemistry Applications

Applications in Quantitative Metabolomics and Isotope Labeling

There is no evidence to suggest that 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid has been used in the field of quantitative metabolomics. Furthermore, no isotopically labeled versions of this compound have been described for use in isotope labeling studies for quantitative analysis.

Emerging Research Directions and Future Outlook

Rational Design Principles for Novel Functional Molecules

The rational design of new molecules based on the 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid scaffold is guided by a deep understanding of structure-activity relationships. The core principle involves modifying the linker and the succinimide (B58015) group to fine-tune properties such as reactivity, specificity, solubility, and steric hindrance.

Key design principles include:

Linker Optimization : The butanoic acid chain is a critical determinant of the spatial distance between the conjugated molecules. Research focuses on varying the length, rigidity, and chemical nature of this linker to control the architecture of the final conjugate. For instance, incorporating peptide sequences into the linker can create fluorescent ligands with significantly improved binding affinity for specific biological targets like G protein-coupled receptors. nih.gov Systematic variation of amino acids within a peptide linker has been shown to improve binding affinity by several fold. nih.gov

Modulating Reactivity : The reactivity of the succinimide group is paramount for its function. While highly reactive N-hydroxysuccinimide (NHS) esters are common, research is exploring derivatives to modulate this reactivity for greater selectivity. nih.govscience.gov Fragment-based NHS-ester ligands can be designed to achieve selectivity for specific lysine (B10760008) hotspots on target proteins. science.govscience.gov This allows for more controlled and specific labeling, moving beyond simple amine reactivity to target a wider range of nucleophilic hotspots, including those on serine, threonine, and tyrosine residues. nih.govscience.gov

Introducing New Functionalities : The scaffold can be elaborated by adding functional groups to achieve desired outcomes. For example, derivatives have been designed as potential transdermal penetration enhancers by modifying the core structure to alter lipophilicity. nih.govresearchgate.net Similarly, systematic modifications to related maleimide (B117702) structures (which share the reactive imide functionality) have been used to create dyes with tunable fluorescent properties, demonstrating how facile modifications can expand the scope of these chemical scaffolds. rsc.org

Innovations in Bioconjugation Methodologies

While the reaction of N-hydroxysuccinimide (NHS) esters with primary amines is a classic and robust bioconjugation strategy, ongoing innovation seeks to overcome its limitations, such as the competing hydrolysis reaction in aqueous solutions and the lack of absolute site-specificity. researchgate.netmdpi.com

Recent advancements include:

pH Optimization for Broader Applications : Traditionally, NHS ester-based cross-linking is performed at neutral to slightly basic pH (7.0–8.5) to ensure the deprotonation and reactivity of lysine's primary amine. nih.govacs.org However, recent studies have systematically investigated the pH dependency of these reactions. Research has shown that succinimide-based cross-linkers like disuccinimidyl suberate (B1241622) (DSS) can effectively form cross-links even in acidic environments (down to pH 4.0). nih.govacs.org At pH 5.0, it's still possible to identify approximately half the number of cross-links observed at pH 7.5, highlighting the utility of these reagents for studying proteins in acidic intracellular compartments like lysosomes. nih.govacs.org

Chemoselective and Bioorthogonal Strategies : To improve specificity, researchers are developing more advanced conjugation chemistries. While NHS esters are a workhorse, other emerging strategies like "sulfo-click" chemistry, which involves the reaction of sulfonyl azides with thioacids to form an amide bond, offer alternative pathways for bioconjugation. mdpi.com Furthermore, enzymatic methods using ligases, such as Peptide Asparaginyl Ligases (PALs), are being developed to create highly homogeneous bioconjugates with stable peptide bonds, offering an alternative to purely chemical methods. adcreview.com

Controlled Surface Immobilization : NHS ester chemistry is widely used to immobilize proteins and other biomolecules onto surfaces for applications like biosensors. researchgate.net A significant challenge is the competition between the desired aminolysis (reaction with the protein) and hydrolysis of the ester. researchgate.net Innovative approaches focus on controlling reaction conditions and surface chemistry to maximize the efficiency of covalent linkage over non-specific physical adsorption. researchgate.net

Expanding Applications in Biomedical and Biotechnological Fields

The versatility of the this compound scaffold and its derivatives has led to their application in a growing number of sophisticated biomedical and biotechnological areas.

Application AreaSpecific Use of Succinimide-based MoleculesResearch Findings
Structural Proteomics Cross-linking mass spectrometry (XL-MS) to study protein structures and complexes. nih.govacs.orgReagents like Disuccinimidyl suberate (DSS) are used to create covalent bonds between nearby amino acid residues (primarily lysines), providing distance constraints for structural modeling. nih.govnih.govacs.org
Therapeutic Antibody Development Characterization and mitigation of succinimide formation in monoclonal antibodies (mAbs). nih.govSuccinimide can form as an intermediate from the degradation of asparagine or aspartic acid residues, potentially impacting the efficacy and stability of therapeutic proteins. nih.govnih.gov
Drug Delivery Systems Development of transdermal penetration enhancers. nih.govresearchgate.netDerivatives of 6-aminohexanoic acid containing a succinimide group have been synthesized and tested for their ability to improve the skin permeability of drugs. nih.gov
Biomanufacturing Enhancement of monoclonal antibody production in cell cultures.A derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126), was found to increase mAb production in Chinese hamster ovary (CHO) cells. plos.org
Advanced Hemostatic Materials Creation of synthetic, non-bioactive hemostatic agents.N-hydroxysuccinimide ester functionalized polymers can be coated onto patches to form covalent cross-links with blood proteins and tissue to seal wounds. science.gov

These expanding applications demonstrate a shift from using succinimide-based reagents as simple linkers to employing them as key components in advanced diagnostics, therapeutics, and material science.

Computational and Theoretical Studies in Molecular Design

Computational and theoretical studies provide invaluable, atom-level insights into the behavior of this compound and related compounds, guiding the rational design of new molecules and the optimization of reaction conditions.

Key areas of computational investigation include:

Reaction Mechanism Analysis : Density Functional Theory (DFT) is used to model reaction pathways. For example, computational studies on the aminolysis of NHS esters support a mechanism involving a tetrahedral intermediate, where the rate-determining step is the breakdown of this intermediate to form the final amide product. mst.edu Other studies have computationally shown that in certain peptide sequences, a nearby histidine residue can intramolecularly catalyze the formation of a succinimide intermediate. mdpi.com

Thermodynamic Profiling : Theoretical calculations are employed to determine the thermodynamic favorability of various bioconjugation reactions. mdpi.com This allows for a comparative assessment of different chemical modification strategies before undertaking extensive experimental work.

Structure-Reactivity Relationships : Structure-reactivity studies computationally explore how modifications to the succinimide or linker structure affect reaction rates and specificity. acs.org These studies help elucidate the electronic and steric effects that govern the reactivity of NHS esters with various nucleophiles.

Prediction of Physicochemical Properties : Computational tools are used to predict key properties of molecules derived from the this compound scaffold. These predictions can include molecular weight, lipophilicity (XlogP), and collision cross-section (CCS), which is relevant for mass spectrometry analysis. uni.lunih.gov

Predicted PropertyValue for this compoundMethod
Molecular FormulaC8H11NO4-
Molecular Weight185.18 g/mol PubChem 2.2
Monoisotopic Mass185.06880783 DaPubChem 2.2
XlogP-1.0Predicted
Predicted CCS ([M+H]+)137.5 ŲCCSbase
Predicted CCS ([M+Na]+)144.9 ŲCCSbase
Predicted CCS ([M-H]-)138.3 ŲCCSbase

Data sourced from PubChem CID 303583. uni.lunih.gov

These computational approaches accelerate the discovery and development process by allowing for in silico screening and optimization, reducing the reliance on purely empirical methods.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use chemical fume hoods to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For spills, use inert absorbents (e.g., sand) and store waste in sealed containers .
  • First Aid : In case of skin contact, rinse with water for ≥15 minutes. For eye exposure, flush with water and seek medical attention if irritation persists .

Q. How can researchers optimize the synthesis of this compound derivatives?

  • Methodological Answer :

  • Reaction Design : Utilize active ester intermediates (e.g., NHS esters) for coupling reactions, as seen in structurally related compounds like 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate .
  • Purification : Employ gradient HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid (TFA) to resolve byproducts. Monitor purity via LC-MS (ESI+ mode) .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃. Compare spectral data with PubChem entries for related dioxopyrrolidinyl compounds (e.g., C20H18N2O6 derivatives) .
  • Purity Assessment : Validate via high-resolution mass spectrometry (HRMS) and USP-grade reference standards for impurities (e.g., diketopiperazine analogs) .

Advanced Research Questions

Q. How does the dioxopyrrolidinyl moiety influence the compound’s mechanism in drug delivery systems?

  • Methodological Answer :

  • Mechanistic Studies : Conduct molecular docking simulations (e.g., AutoDock Vina) to assess interactions with cellular receptors. Compare with pyrene-conjugated analogs (e.g., 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate) to evaluate linker effects on target binding .
  • In Vitro Release Kinetics : Use Franz diffusion cells to measure hydrolysis rates in phosphate buffer (pH 7.4) at 37°C, monitoring NHS ester degradation via UV-Vis at 260 nm .

Q. What computational approaches are effective for predicting the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrophilicity indices. Compare with experimental 1H^1H-NMR shifts to validate electron-deficient carbonyl groups .
  • Reactivity Mapping : Generate Fukui functions to identify nucleophilic/electrophilic sites, critical for designing site-specific modifications .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Impurity Profiling : Quantify trace diketopiperazine derivatives (e.g., lisinopril S,S,S-diketopiperazine) using UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile .
  • Bioassay Standardization : Use pharmacopeial guidelines (e.g., USP Chapter 〈1032〉) to validate cell-based assays, ensuring batch-to-batch consistency .

Methodological Notes

  • Synthesis Optimization : For scale-up, adopt Quality by Design (QbD) principles, varying reaction temperature (20–60°C) and solvent polarity (DMF vs. THF) to maximize yield .
  • Toxicity Screening : Leverage DSSTox databases for preliminary hazard assessment, cross-referencing structural analogs (e.g., DTXSID90354605) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.